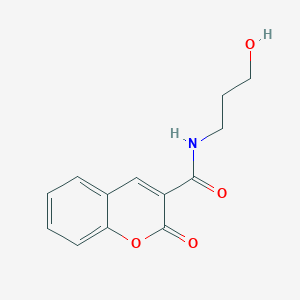

![molecular formula C16H26N2O4S B4629984 4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)

4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

Recent studies have focused on the synthesis of related sulfonamide derivatives, showcasing methodologies that could be applicable to the synthesis of our target compound. For instance, Abbasi et al. (2018) detailed the synthesis of a series of sulfonamides starting from 4-methoxyphenethylamine, which involved reactions with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and LiH as an activator (Abbasi et al., 2018). Such methodologies highlight the importance of choosing appropriate solvents and activators to achieve the desired sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied through various spectroscopic techniques. Rodrigues et al. (2015) analyzed the crystal structures of related compounds, revealing the impact of substituents on the supramolecular architecture, such as the formation of two-dimensional and three-dimensional networks through C—H⋯πaryl and C—H⋯O interactions (Rodrigues et al., 2015). These findings underscore the influence of molecular structure on the physical properties and reactivity of the compounds.

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, influenced by their functional groups. Al-Hourani et al. (2016) demonstrated the synthesis of a tetrazole derivative, showcasing the reactivity of sulfonamides in cyclization reactions and the formation of novel structures with potential biological activity (Al-Hourani et al., 2016). These reactions highlight the versatility of sulfonamides as building blocks in organic synthesis.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various domains. The work by Sreenivasa et al. (2014) on N-(3-methoxybenzoyl)benzenesulfonamide provided insights into the crystal structure, revealing the presence of hydrogen bonds and C-H⋯π interactions that stabilize the crystal lattice (Sreenivasa et al., 2014). Such studies are essential for understanding how molecular structure affects the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are of significant interest. Lolak et al. (2019) discovered new ureido benzenesulfonamides with potent inhibitory activity against several carbonic anhydrase isoforms, demonstrating the potential of sulfonamide derivatives as enzyme inhibitors (Lolak et al., 2019). This research highlights the importance of sulfonamide derivatives in developing therapeutic agents.

Aplicaciones Científicas De Investigación

Biomedical Applications of Phosphorus-containing Polymers

Phosphorus-containing organic materials, due to their biocompatibility, hemocompatibility, and resistance to protein adsorption, have seen increasing interest for biomedical applications. These materials are utilized in dentistry, regenerative medicine, and drug delivery. A notable compound in this category is 2-methacryloyloxyethyl phosphorylcholine (MPC), which mimics biomimetic structures due to its phospholipid group, highlighting the potential of phosphorus-containing (co)polymers in medical science (Monge et al., 2011).

Neurotoxicity and Environmental Impact of Brominated Flame Retardants

The study on Polybrominated diphenyl ethers (PBDEs) and their metabolites has raised concerns regarding their potential impact on the developing brain. These compounds, due to their bioaccumulation and environmental persistence, pose risks to aquatic ecosystems and human health. Research underscores the need for understanding the oxidative metabolism producing active metabolites of PBDEs and assessing their contributions to neurotoxicity (Dingemans et al., 2011).

Applications in Pain Management

Methoxyflurane, an inhaled analgesic, has been utilized for over 40 years in managing pain associated with trauma and medical procedures. Its ease of use, portability, and rapid onset of effective pain relief, combined with a favorable safety profile, make it a valuable nonopioid option for pain management. Despite its effectiveness, the need for robust data through randomized controlled trials (RCTs) is highlighted to validate its utility across a broader range of indications (Porter et al., 2018).

Ecotoxicity and Risks of Organic Sunscreen Components

The widespread use of Benzophenone-3 (BP-3) in sunscreens and cosmetics has led to its release into aquatic environments, raising concerns about its potential ecotoxicological impact. Research is called for to understand the risk associated with BP-3 in aquatic ecosystems, emphasizing the need for environmental monitoring and assessment of long-term exposure effects (Kim & Choi, 2014).

Cryopreservation and Biomedical Research

The cryopreservation of primary hepatocytes is crucial for drug metabolism and enzyme induction studies, significantly reducing the need for fresh liver tissue. This review summarizes research on the optimization and validation of cryopreservation techniques, highlighting the importance of such methodologies in biomedical research (Hengstler et al., 2000).

Propiedades

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-13-14(2)16(6-5-15(13)21-3)23(19,20)17-7-4-8-18-9-11-22-12-10-18/h5-6,17H,4,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCSXXBYROYCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)

![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)

![3-{[(1-adamantylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4629937.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)

![methyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629951.png)

![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)

![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)

![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)